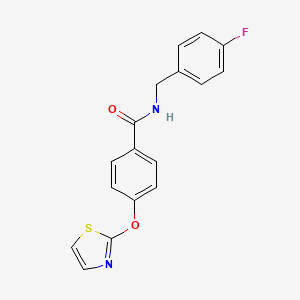

N-(4-fluorobenzyl)-4-(thiazol-2-yloxy)benzamide

Description

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2S/c18-14-5-1-12(2-6-14)11-20-16(21)13-3-7-15(8-4-13)22-17-19-9-10-23-17/h1-10H,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBIGOJYMQKPND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)OC3=NC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-4-(thiazol-2-yloxy)benzamide typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Attachment of the Thiazole Ring: The thiazole ring is then attached to the benzamide core via an ether linkage. This step often involves the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Introduction of the 4-Fluorobenzyl Group: The final step involves the nucleophilic substitution of the benzamide with 4-fluorobenzyl chloride in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of N-(4-fluorobenzyl)-4-(thiazol-2-yloxy)benzamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-fluorobenzyl)-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium azide (NaN3) or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol.

Substitution: NaN3 in DMF, thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or thioethers.

Applications De Recherche Scientifique

N-(4-fluorobenzyl)-4-(thiazol-2-yloxy)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of N-(4-fluorobenzyl)-4-(thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Table 1: IC50 Values of Selected Thiazole-Linked Benzamides

- Electron-Withdrawing Groups : Nitro (6.1 µM) and trifluoromethoxy (5.5 µM) substituents enhance activity, likely due to increased electrophilicity or improved membrane permeability .

- Lipophilic Groups : Trifluoromethyl and ethyl substituents (e.g., 18.6 µM and 6.5 µM, respectively) suggest that moderate lipophilicity balances potency and solubility .

Halogenation and Aromatic Modifications

- Fluorine vs. Bromine: The 4-fluorobenzyl group in the target compound may improve metabolic stability compared to brominated analogs like N-(4-bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide (MW 503.33), where bromine adds steric bulk but reduces metabolic turnover .

Heterocyclic Variations :

Key Research Findings and Implications

Fluorine’s Role: The 4-fluorobenzyl group in the target compound likely enhances bioavailability and target affinity compared to non-fluorinated analogs, as seen in related compounds like AS-4370 (a gastric prokinetic agent with fluorinated benzyl groups) .

Thiazole-Oxy Linkage : The thiazol-2-yloxy moiety may mimic natural substrates in enzyme inhibition, as demonstrated by thiazole-linked benzamides targeting butyrylcholinesterase (BChE) and Aβ aggregation .

Activity-Structure Relationships :

Activité Biologique

N-(4-fluorobenzyl)-4-(thiazol-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring and a fluorobenzyl moiety, which are known to enhance biological activity through various mechanisms. The presence of the thiazole group is particularly noteworthy as it contributes to the compound's ability to interact with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(4-fluorobenzyl)-4-(thiazol-2-yloxy)benzamide exhibit notable antimicrobial properties. For instance, derivatives containing thiazole rings have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| Compound A | 50 | S. typhi |

| Compound B | 62.5 | E. coli |

| Compound C | 12.5 | S. aureus |

These results suggest that the incorporation of thiazole and benzamide moieties may enhance antimicrobial efficacy .

Anticancer Activity

N-(4-fluorobenzyl)-4-(thiazol-2-yloxy)benzamide has also been evaluated for its anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by modulating cell cycle progression.

- Mechanism of Action : The compound interacts with specific enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis.

- Case Study : A related study demonstrated that a thiazole derivative induced apoptosis in HCT116 colorectal cancer cells, showing a 41.55% increase in early apoptosis compared to control .

The biological activity of N-(4-fluorobenzyl)-4-(thiazol-2-yloxy)benzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as those in cancer metabolism or bacterial resistance mechanisms.

- Receptor Modulation : It can bind to specific receptors, altering their activity and downstream signaling pathways.

- Hydrophobic Interactions : The thiazole ring and benzamide moiety facilitate hydrophobic interactions with target proteins, enhancing binding affinity .

Research Findings

A series of studies have explored the pharmacological potential of compounds structurally related to N-(4-fluorobenzyl)-4-(thiazol-2-yloxy)benzamide:

Q & A

Basic: What synthetic routes are commonly employed for N-(4-fluorobenzyl)-4-(thiazol-2-yloxy)benzamide, and what reaction conditions are critical?

The synthesis typically involves coupling a fluorobenzylamine derivative with a thiazole-containing benzoyl chloride. For example, a pyridine-mediated reaction between 5-chlorothiazol-2-amine and a benzoyl chloride derivative under reflux conditions yields the target compound. Key conditions include anhydrous solvents (e.g., pyridine or dichloromethane), controlled temperature (room temperature to reflux), and stoichiometric equivalence of reactants to minimize side products. Post-synthesis purification via column chromatography or recrystallization (e.g., using methanol) is essential to isolate the pure product .

Basic: Which spectroscopic techniques are used to confirm the structural integrity of this compound?

Characterization relies on:

- IR spectroscopy to identify amide C=O (~1650–1700 cm⁻¹) and aromatic C-F (~1250 cm⁻¹) stretches.

- ¹H/¹³C NMR to resolve the fluorobenzyl protons (δ 4.5–5.0 ppm for CH₂) and thiazole/benzamide aromatic signals (δ 7.0–8.5 ppm).

- ESI-MS for molecular ion confirmation (e.g., [M+H]⁺). Cross-validation with calculated elemental analysis (C, H, N, S) ensures purity .

Advanced: How can molecular docking elucidate its mechanism of action against bacterial targets?

Docking studies (e.g., using AutoDock Vina) can model interactions with enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), a target in anaerobic bacteria. The thiazole-amide scaffold may form hydrogen bonds with active-site residues (e.g., Arg or Lys), while the fluorobenzyl group enhances lipophilic interactions. Validation via crystallographic data (e.g., SHELX-refined structures) can confirm binding poses .

Advanced: How should researchers address contradictions in reported biological activity data?

Discrepancies in IC₅₀ values or efficacy across studies may arise from assay variability (e.g., bacterial strain differences) or compound purity. Mitigation strategies include:

- Standardizing assays (e.g., broth microdilution for MIC determination).

- Repeating experiments with rigorously purified batches.

- Cross-referencing crystallographic data (e.g., SHELX-refined structures) to confirm structural consistency .

Advanced: What structure-activity relationship (SAR) insights guide optimization of this compound?

Key SAR observations:

- Fluorobenzyl group : Enhances metabolic stability and membrane penetration via increased lipophilicity.

- Thiazole ring : Critical for π-π stacking with aromatic enzyme residues. Substitution at the 2-position (e.g., with electron-withdrawing groups) modulates potency.

- Benzamide linker : Rigidity impacts binding affinity; replacing the amide with sulfonamide reduces activity .

Basic: What impurities commonly arise during synthesis, and how are they identified?

Common impurities include unreacted benzoyl chloride intermediates or hydrolyzed byproducts (e.g., free carboxylic acids). These are detected via:

- TLC monitoring during synthesis.

- HPLC-MS for low-abundance contaminants.

- ¹⁹F NMR to track fluorine-containing byproducts .

Advanced: How can derivatives be designed to improve metabolic stability?

Strategies include:

- Introducing para-fluorine on the benzyl group to block oxidative metabolism.

- Replacing the thiazole oxygen with sulfur to reduce susceptibility to hydrolysis.

- Adding methyl groups to the benzamide ring to sterically hinder CYP450-mediated degradation .

Basic: What in vitro assays are suitable for evaluating antimicrobial activity?

- Broth microdilution (CLSI guidelines) for minimum inhibitory concentration (MIC) determination.

- Time-kill assays to assess bactericidal vs. bacteriostatic effects.

- Biofilm inhibition assays using crystal violet staining for Pseudomonas aeruginosa or Staphylococcus aureus .

Advanced: What strategies enhance synthetic yield and scalability?

- Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- Flow chemistry : Continuous reactors minimize side reactions and improve yield reproducibility .

Advanced: What experimental evidence supports its inhibition of bacterial PFOR enzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.